molecular formula C11H7Cl6NO3 B8501683 2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-carboxamide CAS No. 61719-78-6

2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-carboxamide

Cat. No. B8501683
M. Wt: 413.9 g/mol
InChI Key: AIYXIVZEQOQWAY-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

A mixture of 2,4-bis(trichloromethyl)benzo[1,3]dioxin-6-carboxamide (3.14 g.) and potassium t-butoxide (2.5 g.) in 50% aqueous dimethylsulphoxide (50 ml.) was heated at 80°-90° C. for 2 hours. The solid product was filtered off, dried and crystallised from ethanol to give 2,4-bis(dichloromethylene)benzo[1,3]dioxin-6-carboxamide, m.p. 217°-218° C.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([Cl:20])[CH:3]1[O:8][CH:7]([C:9](Cl)([Cl:11])[Cl:10])[C:6]2[CH:13]=[C:14]([C:17]([NH2:19])=[O:18])[CH:15]=[CH:16][C:5]=2[O:4]1.CC(C)([O-])C.[K+]>CS(C)=O>[Cl:20][C:2]([Cl:1])=[C:3]1[O:8][C:7](=[C:9]([Cl:11])[Cl:10])[C:6]2[CH:13]=[C:14]([C:17]([NH2:19])=[O:18])[CH:15]=[CH:16][C:5]=2[O:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
ClC(C1OC2=C(C(O1)C(Cl)(Cl)Cl)C=C(C=C2)C(=O)N)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80°-90° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC(=C1OC2=C(C(O1)=C(Cl)Cl)C=C(C=C2)C(=O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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